N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that features a benzofuran ring, a propyl chain, a chlorinated methoxybenzene, and a sulfonamide group.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-12(9-14-10-13-5-3-4-6-17(13)24-14)20-25(21,22)15-7-8-18(23-2)16(19)11-15/h3-8,10-12,20H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNLUNQAJHYTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes or alkenes under acidic or basic conditions . The propyl chain can be introduced via Friedel-Crafts alkylation, and the sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, amines, and sulfonamides .
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes involved in folate synthesis, leading to cell growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen in the ring, with comparable pharmacological properties.
Chloromethoxybenzenesulfonamide: Lacks the benzofuran ring but retains the sulfonamide functionality.
Biological Activity
N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound that integrates a benzofuran moiety with a sulfonamide group, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features :
- Benzofuran Ring : Imparts significant biological activity.
- Chloro and Methoxy Substituents : Enhance pharmacological properties.
- Sulfonamide Group : Known for various therapeutic applications.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a wide range of biological activities, particularly in anticancer therapy. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms.
Anticancer Activity
-
Mechanism of Action :
- The compound targets critical pathways involved in cancer cell survival and proliferation, including the inhibition of the AKT signaling pathway, which is crucial for cell growth and survival .
- It has been noted to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
In Vitro Studies :
- In studies involving lung adenocarcinoma cells (A549), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
- Further assays revealed that structural modifications, such as halogen substitutions on the benzofuran ring, enhanced cytotoxic properties .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chloro | Para | Enhances hydrophobic interactions |
| Methoxy | Meta | Improves solubility and bioavailability |
| Benzofuran moiety | - | Essential for anticancer activity |
Studies have indicated that the presence of electron-donating groups like methoxy at specific positions significantly increases the binding affinity to target proteins involved in cancer progression .
Case Studies
- Case Study 1: Lung Cancer :
- Case Study 2: Breast Cancer :
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing N-(1-(benzofuran-2-yl)propan-2-yl)-3-chloro-4-methoxybenzenesulfonamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzofuran core. A common approach includes:
Benzofuran synthesis : Cyclization of substituted phenols with propargyl alcohols under acidic conditions .
Sulfonamide coupling : Reacting the benzofuran derivative with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product .
- Critical parameters : Temperature control (<50°C) during sulfonylation prevents decomposition of reactive intermediates .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical techniques :
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy at C4, chloro at C3) and benzofuran connectivity .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 394.07) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the sulfonamide coupling step?
- Experimental design :
- Solvent selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents .
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine intermediate .
- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR identifies optimal reaction time (typically 6–8 hours) .
- Data-driven optimization : A factorial design (e.g., varying temperature, solvent, and base) can identify interactions affecting yield .
Q. What strategies address contradictions in biological activity data for sulfonamide derivatives?
- Case study : If a derivative shows unexpected low antimicrobial activity despite structural similarity to active analogs:
Structural analysis : Compare crystallographic data (e.g., torsion angles in the sulfonamide group) to assess conformational flexibility .
Solubility testing : Poor aqueous solubility may limit bioavailability; logP measurements clarify hydrophobicity .
Target binding assays : Surface plasmon resonance (SPR) quantifies affinity for putative targets (e.g., bacterial dihydropteroate synthase) .
- Resolution : Modify the methoxy or chloro substituents to balance lipophilicity and electronic effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase IX), focusing on sulfonamide-Zn coordination .
MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .
- Validation : Compare predicted binding energies with experimental IC values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
